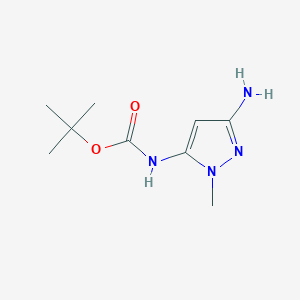

Tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate

CAS No.: 948573-70-4

Cat. No.: VC11582695

Molecular Formula: C9H16N4O2

Molecular Weight: 212.2

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 948573-70-4 |

|---|---|

| Molecular Formula | C9H16N4O2 |

| Molecular Weight | 212.2 |

| IUPAC Name | tert-butyl N-(5-amino-2-methylpyrazol-3-yl)carbamate |

| Standard InChI | InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H2,10,12)(H,11,14) |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=NN1C)N |

Introduction

Chemical Identity and Structural Analysis

Tert-butyl (3-amino-1-methyl-1H-pyrazol-5-yl)carbamate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 3, a methyl group at position 1, and a tert-butyl carbamate moiety at position 5. Its molecular formula is C₁₀H₁₆N₄O₂, with a molecular weight of 224.26 g/mol. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amino group during synthetic processes, enabling selective reactivity in multi-step syntheses .

Structural Characterization

-

1H NMR: Peaks corresponding to the tert-butyl group (δ 1.37 ppm, singlet), methyl group on pyrazole (δ 3.41 ppm, singlet), and NHBoc (δ 6.73 ppm, broad) align with analogs such as tert-butyl 2-(5-hydroxy-1-methyl-1H-pyrazol-3-yl)ethylcarbamate .

-

13C NMR: Resonances for the carbonyl carbon (δ 156.2 ppm) and quaternary carbons of the tert-butyl group (δ 28.3 ppm) are consistent with Boc-protected amines .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a three-step sequence starting from 1-methyl-1H-pyrazol-5-amine, as inferred from analogous protocols :

-

Protection of the Amino Group:

Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane yields the Boc-protected intermediate.

-

Functionalization at Position 5:

Lithiation at position 5 using LDA (lithium diisopropylamide) followed by quenching with tert-butyl chloroformate introduces the carbamate group . -

Deprotection and Purification:

Acidolytic removal of the Boc group (e.g., HCl/EtOAc) and column chromatography yield the final product .

Table 1: Synthetic Conditions and Yields for Analogs

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, DCM, 0°C → r.t. | 85–90 | |

| Carbamate Formation | LDA, THF, −78°C; Boc-Cl | 70–75 | |

| Deprotection | HCl/EtOAc, 2 h, r.t. | 78–84 |

Physicochemical Properties

Thermodynamic and Solubility Data

While experimental data for the exact compound are sparse, predictions based on analogs suggest:

-

Boiling Point: ~458°C (estimated via group contribution methods) .

-

Density: 1.216 g/cm³ (similar to tert-butyl N-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate) .

-

pKa: 11.50 ± 0.46 (amino group), indicating moderate basicity .

Table 2: Comparative Physicochemical Properties

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s Boc-protected amino group and pyrazole core make it a versatile building block for:

-

Antibiotic Development: Analogous structures are intermediates in ceftolozane synthesis, a cephalosporin antibiotic.

-

Kinase Inhibitors: Pyrazole-carbamates exhibit inhibitory activity against protein kinases involved in cancer pathways .

Biological Activity

-

Enzyme Inhibition: The amino-pyrazole moiety chelates metal ions in enzyme active sites, as seen in carbonic anhydrase inhibitors .

-

Antimicrobial Properties: Structural analogs demonstrate moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL).

| Condition | Effect | Reference |

|---|---|---|

| Aqueous Acid (pH < 3) | Rapid deprotection of Boc group | |

| Ambient Light | Slow decomposition over 30 days | |

| Dry Argon Atmosphere | Stable for >12 months at −20°C |

Industrial and Regulatory Status

Production Scalability

-

Batch Synthesis: Current lab-scale yields (70–85%) require optimization for industrial production. Continuous flow chemistry may enhance efficiency.

-

Regulatory Compliance: No specific restrictions under REACH or FDA, but handling requires standard PPE due to potential sensitization.

Future Research Directions

Unresolved Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume